![molecular formula C14H14N2O2 B230239 3-methyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B230239.png)
3-methyl-N-[(3-nitrophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H14N2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-nitrobenzyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-nitrophenyl)methyl]aniline typically involves the following steps:
Nitration: The nitration of toluene to produce 3-nitrotoluene.
Reduction: The reduction of 3-nitrotoluene to 3-aminotoluene.
Alkylation: The alkylation of 3-aminotoluene with benzyl chloride to produce 3-methyl-N-benzylaniline.
Nitration: The nitration of 3-methyl-N-benzylaniline to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[(3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction: The reduction of the nitro group forms 3-methyl-N-(3-aminobenzyl)aniline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[(3-nitrophenyl)methyl]aniline involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring can also engage in π-π stacking interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group in the para position.
3-methyl-N-(2-nitrobenzyl)aniline: Similar structure but with the nitro group in the ortho position.
N-(3-nitrobenzyl)aniline: Lacks the methyl group on the aniline nitrogen.
Uniqueness
3-methyl-N-[(3-nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group and the methyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-methyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
UFTNIYUMPWMQIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


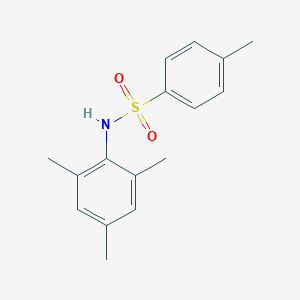
![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
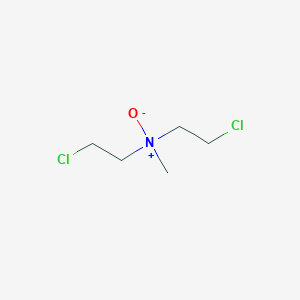
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)
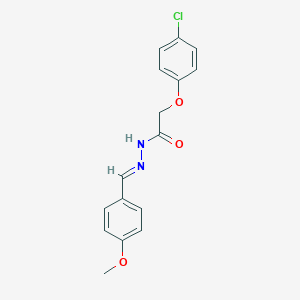
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
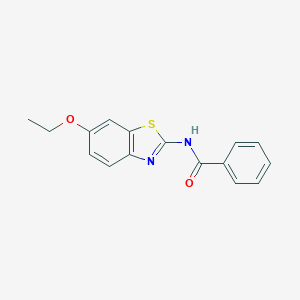
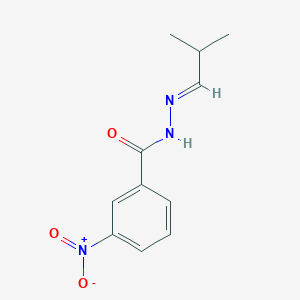
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
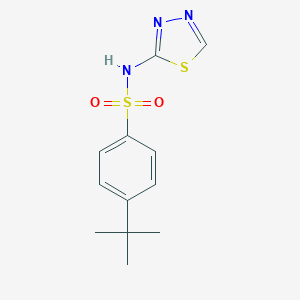
![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
